1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride
Description
1-(Prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound featuring a fused triazolo-pyridine core with a propargyl (prop-2-yn-1-yl) substituent. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. This compound has been explored as a zinc-binding residue in medicinal chemistry, where it demonstrated improved potency and solubility across a range of pH values (pH 2.2–7.4) compared to earlier analogs . Its synthesis typically involves nucleophilic substitution reactions using propargyl bromide, as seen in analogous protocols for pyridine derivatives .
Properties
Molecular Formula |
C8H12Cl2N4 |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
1-prop-2-ynyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-2-5-12-8-3-4-9-6-7(8)10-11-12;;/h1,9H,3-6H2;2*1H |
InChI Key |
DIHXLFDKVXULHF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(CNCC2)N=N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,3-Triazolo[4,5-c]pyridine Core
The fused triazolo[4,5-c]pyridine scaffold is commonly synthesized via cyclization reactions involving 2-aminopyridine derivatives and azide or hydrazine reagents. The reaction mechanism often proceeds through nucleophilic attack on activated pyridine intermediates or via condensation with dicarbonyl compounds followed by ring closure.
Literature reports indicate that the reaction of 2-aminopyridine or its tetrahydro derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions can efficiently form the 1,2,3-triazole ring fused to the pyridine ring. This method is highly regioselective and yields the fused heterocycle in good to excellent yields (70-85%).
Alternative methods include the condensation of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds to yield triazolopyridine derivatives, though this method is more common for pyrazine analogs.
Catalysis and Optimization
Copper catalysts, especially copper sulfate with sodium ascorbate, are widely used to catalyze the azide-alkyne cycloaddition, enabling efficient formation of the triazole ring with high regioselectivity.
Some methods report the use of lithium chloride as a catalyst in aza-Michael cycloaddition steps to form fused tricyclic systems, which may be adapted for related fused triazolo-pyridine systems.
Gold catalysis has been explored for related pyridine and azaheterocycle syntheses involving propargylamines, but copper-catalyzed routes remain more common for triazole formation.
Detailed Reaction Scheme and Conditions (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of triazolo-pyridine core | 2-Aminopyridine derivative + azide, CuSO4 + sodium ascorbate, solvent (e.g., ethanol), room temp to reflux | 70-85 | CuAAC reaction; regioselective triazole formation |
| 2 | Propargylation | Propargyl bromide, base (K2CO3), solvent (acetone or DMF), reflux or room temp | 75-90 | N-alkylation on triazole nitrogen |
| 3 | Salt formation | HCl in ethanol or methanol, room temp | Quantitative | Formation of dihydrochloride salt |
Research Outcomes and Mechanistic Insights
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction for constructing 1,2,3-triazoles fused to heterocycles. It proceeds via a copper-acetylide intermediate that reacts with the azide to form a metallacycle, which then collapses to the triazole ring.
The propargylation step is a straightforward nucleophilic substitution on the triazole nitrogen, which is nucleophilic due to the electron-rich nitrogen atoms in the ring. The reaction conditions are mild, preserving the integrity of the fused ring system.
The dihydrochloride salt formation enhances compound stability, solubility in polar solvents, and facilitates handling for further applications or biological testing.
Biological Activity
1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent findings regarding its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : 2098135-34-1
Antiproliferative Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of triazolo derivatives, it was found that certain compounds demonstrated high activity against breast and colon cancer cell lines. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative modes of action through apoptosis induction or cell cycle arrest .
Enzyme Inhibition
The compound has shown promise as an inhibitor of carboxylesterase (CaE), an enzyme involved in drug metabolism and detoxification processes. Molecular docking studies suggest that the compound binds effectively to the active site of CaE, indicating potential for further development as a selective inhibitor. This property may enhance its utility in pharmacological applications where modulation of enzyme activity is desired .
Study on Anticancer Activity
In a notable study published in 2017, a series of triazolo derivatives were synthesized and tested for their antiproliferative effects. Among these compounds, one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of specific substituents on the triazole ring for enhancing biological activity .
In Vivo Efficacy Testing
Further investigations into the in vivo efficacy of these compounds have been conducted using animal models. Results demonstrated that selected triazolo derivatives significantly reduced tumor growth compared to control groups. These findings underline the potential therapeutic applications of this compound in oncology .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some compounds have been shown to induce G2/M phase arrest in the cell cycle.
- Enzyme Interference : Inhibition of key metabolic enzymes like CaE can alter drug metabolism and enhance therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogs in the Triazolo[4,5-c]pyridine Family
Key Differences :
- The propargyl substituent in the target compound confers enhanced solubility and Zn-binding affinity compared to bulkier groups like phenyl or cyclobutyl .
- The dihydrochloride salt form further improves aqueous solubility, a critical advantage over neutral analogs like the phenyl derivative .
Imidazo[4,5-c]pyridine Derivatives
Key Differences :
- The triazolo core in the target compound replaces the imidazole ring, altering electronic properties and binding interactions. Triazolo derivatives generally exhibit stronger Zn-binding due to the electron-deficient triazole moiety .
- Imidazo analogs, such as the 4-fluorophenyl variant, show lower solubility at neutral pH compared to the dihydrochloride salt of the triazolo compound .
Triazolo[4,5-d]pyrimidines
Key Differences :
- The pyrimidine ring in these compounds introduces additional nitrogen atoms, increasing metabolic stability but reducing solubility compared to the pyridine-based target compound .
- Thione-containing derivatives (e.g., 4-methyltriazolo[4,5-d]pyrimidinone) are more reactive in electrophilic substitutions but less compatible with aqueous formulations .
Tetrahydro-imidazo[4,5-c]pyridine Derivatives
| Compound Name | Substituent | Key Properties | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride | Saturated pyridine ring | Molecular formula: C6H10ClN3; used in GABA receptor modulation . |
Key Differences :
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride to improve yield and purity?
- Methodological Answer : Prioritize reaction conditions (solvent polarity, temperature, and catalyst selection) to minimize side reactions, such as over-alkylation or ring-opening. Use column chromatography or recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to isolate the dihydrochloride salt. Monitor intermediates via LC-MS and NMR to confirm regioselectivity of the triazole ring formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and salt form?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the propargyl group (δ ~2.5 ppm for ≡C-H) and fused triazolo-pyridine core.
- HPLC-UV/HRMS : Assess purity (>95%) and verify molecular ion peaks matching the dihydrochloride form (e.g., [M+H]+ with Cl isotopic patterns).
- XRD : Resolve crystal packing to confirm salt stoichiometry and counterion interactions .
Q. How can researchers design initial bioactivity screens to evaluate this compound’s pharmacological potential?
- Methodological Answer : Use high-throughput assays targeting kinases or GPCRs due to structural similarities with triazolo-pyridine analogs showing antitumor and antimicrobial activity. Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) and bacterial growth inhibition tests (MIC determination) .
Advanced Research Questions
Q. How should contradictory data on this compound’s biological activity be analyzed (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time).
- SAR Analysis : Compare results with structurally related compounds (e.g., triazolo-pyridines with substituted propargyl groups) to identify functional group dependencies.
- Meta-Analysis : Use statistical tools (ANOVA, regression) to assess variability linked to salt form, batch purity, or solvent effects .
Q. What computational strategies can predict binding modes of this compound with potential biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding with pyridine nitrogen and π-π stacking with triazole.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses .
Q. How can researchers investigate the stability of this compound under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions. Monitor degradation products via UPLC-QTOF.
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds. Compare salt stability with freebase forms .
Q. What experimental approaches are recommended for identifying off-target effects or toxicity mechanisms?
- Methodological Answer :
- Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways.
- CYP450 Inhibition Assays : Evaluate metabolic interference using human liver microsomes and fluorogenic substrates .
Q. How can researchers optimize selectivity between structurally similar targets (e.g., kinase isoforms)?
- Methodological Answer :
- Mutagenesis Studies : Introduce point mutations in kinase ATP-binding domains to identify critical residues for compound binding.
- Alchemical Free Energy Calculations : Use FEP/MBAR to quantify binding energy differences between isoforms and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
